molecular formula C17H19FN2O3 B2938447 N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-4-methylbenzamide CAS No. 1645382-54-2

N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-4-methylbenzamide

Cat. No.: B2938447
CAS No.: 1645382-54-2
M. Wt: 318.348
InChI Key: MYNOZQODWCHARG-UHFFFAOYSA-N
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Description

N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-4-methylbenzamide (CAS 1645382-54-2) is a chemical compound with a molecular formula of C17H19FN2O3 and a molecular weight of 318.34 g/mol . The 1,4-dioxaspiro[4.5]decane scaffold present in the molecule is a well-known protected form of cyclohexanone, making it a valuable building block in organic synthesis and medicinal chemistry . The strategic incorporation of a fluorine atom on the benzamide ring is a common practice in drug discovery, as it can significantly influence a molecule's potency, metabolic stability, and membrane permeability . This specific structural architecture, combining the spirocyclic system with a fluorinated aromatic moiety, suggests potential for diverse research applications. Investigations could include exploring its use as a key intermediate in the synthesis of more complex bioactive molecules or profiling its intrinsic activity against biological targets, following the trend of similar scaffolds used in developing kinase inhibitors and antiviral agents . This product is intended for research purposes in a controlled laboratory setting and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

IUPAC Name

N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3/c1-12-2-3-13(14(18)10-12)15(21)20-16(11-19)4-6-17(7-5-16)22-8-9-23-17/h2-3,10H,4-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNOZQODWCHARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2(CCC3(CC2)OCCO3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-4-methylbenzamide is a complex organic compound with a unique spirocyclic structure that contributes to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H19FN2O3, with a molecular weight of 318.34 g/mol. Its structure includes a cyano group and a dioxaspiro framework, which are significant for its reactivity and biological interactions.

PropertyValue
Molecular FormulaC17H19FN2O3
Molecular Weight318.34 g/mol
CAS Number1645382-54-2

This compound interacts with specific molecular targets, including enzymes and receptors, modulating their activity. This interaction can lead to various biological effects such as:

  • Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of certain cancer cell lines.
  • Induction of Apoptosis : It may trigger programmed cell death in malignant cells, contributing to its anticancer properties.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) at concentrations ranging from 10 to 50 µM over 48 hours.
  • Anti-inflammatory Effects : Research indicated that this compound reduced pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
  • Neuroprotective Properties : In vitro studies showed that the compound could protect neuronal cells from oxidative stress-induced damage, indicating possible applications in neurodegenerative diseases.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simple precursors:

  • Formation of Spirocyclic Core : The initial step involves constructing the spirocyclic structure through cyclization reactions.
  • Introduction of Functional Groups : Subsequent reactions introduce the cyano and fluorine groups, often utilizing strong bases and controlled reaction conditions.

Potential Applications

Given its promising biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for new anticancer or anti-inflammatory drugs.
  • Biochemical Probes : For studying specific biological pathways or molecular interactions.

Comparison with Similar Compounds

The 1,4-dioxaspiro[4.5]decane scaffold is a versatile template for functionalization. Below is a systematic comparison of structurally related compounds, focusing on substituents at the 8-position of the spiro ring, synthesis methods, and applications.

Substituent Diversity and Properties
Compound Name 8-Position Substituent Molecular Weight Key Properties/Applications Reference ID
Target Compound Cyano, benzamide ~360.4 g/mol† Potential kinase inhibitor; rigid scaffold
1-(2-(8-Methoxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridin-4-yl)indoline Methoxy, pyridine-indoline ~381.4 g/mol Intermediate in heterocyclic synthesis (67% yield)
4-(Dibenzylamino)-2-(4-(dibenzylamino)-1,4-dioxaspiro[4.5]decan-8-yl)oxycyclohexanone Dibenzylamino, cyclohexanone ~669.8 g/mol High-yield synthesis (95%); amine-functionalized intermediates
tert-Butyl (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbamate Methyl, carbamate 271.35 g/mol Protected amine for peptide synthesis
Spiroxamine (N-Ethyl-N-propyl-8-tert-butyl derivative) tert-Butyl, amine 297.48 g/mol Agricultural fungicide
(8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol Methyl, methanol ~186.2 g/mol Alcohol intermediate (99% yield)

†Calculated based on molecular formula C₂₂H₂₄FN₂O₃.

Key Observations :

  • Electronic Effects: The cyano group in the target compound is strongly electron-withdrawing, which may enhance the electrophilicity of adjacent carbons compared to electron-donating groups like methoxy or methyl .
  • Biological Relevance : The benzamide moiety is a common pharmacophore in kinase inhibitors, suggesting the target compound could interact with ATP-binding pockets. In contrast, Spiroxamine’s tertiary amine structure is optimized for fungicidal activity .
  • Synthetic Accessibility : High yields (>95%) are achievable for spirocyclic amines and alcohols, whereas coupling reactions (e.g., indoline in ) yield ~67%, indicating possible steric challenges with bulkier substituents.
Physicochemical Properties
  • NMR Trends: The 8-cyano substituent would produce a distinct ¹³C NMR signal near ~120 ppm (nitrile carbon), contrasting with methoxy (~55 ppm) or methyl (~20 ppm) groups .
  • Solubility: The target compound’s benzamide group may reduce solubility in non-polar solvents compared to Spiroxamine’s alkylamine structure .

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